molecular formula C23H29N3O5S B2553011 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide CAS No. 868982-92-7

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2553011
CAS No.: 868982-92-7
M. Wt: 459.56
InChI Key: ZZSODZZMYZUMLQ-UHFFFAOYSA-N
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Description

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Oxazolidinones, the class of compounds to which N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide belongs, have been highlighted for their potent antibacterial properties. A study on a related compound, MRX-I, showcased its high activity against Gram-positive pathogens with a significantly reduced potential for myelosuppression and monoamine oxidase inhibition, emphasizing the class's utility in addressing bacterial resistance issues (Gordeev, Yuan, 2014).

Synthetic Methodology

Research demonstrates the utility of oxazolidinone derivatives in synthetic chemistry, such as the efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2. This process highlights a green chemistry approach, avoiding toxic chemicals and catalysts, which could potentially involve this compound in future applications (Feroci et al., 2005).

Material Science

In the realm of material science, oxazolidinones have been explored as solvents for lithium-ion batteries, with studies on 3-methyl-2-oxazolidinone (MeOx) mixed with ethylene carbonate (EC) or dimethyl carbonate (DMC). Although this specific application does not directly involve this compound, it underscores the broader potential of oxazolidinones in advanced material applications (Gzara et al., 2006).

Organic Chemistry and Catalysis

Further research into oxazolidinones includes their roles in catalysis and organic synthesis. One study detailed a Pd-catalyzed, water-promoted sequential oxidative aminocarbonylation-cyclocarbonylation process, leading to 2-oxazolidinone derivatives. Such innovative methodologies underscore the versatility of oxazolidinone derivatives in synthetic organic chemistry, potentially paving the way for novel applications of this compound in catalysis (Gabriele et al., 2007).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with various biomolecules, including peptidyl transferase centers and ribosomal subunits, which are crucial for protein synthesis . These interactions often involve the inhibition of bacterial protein synthesis, making the compound a potential candidate for antibacterial applications .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by interfering with cell signaling pathways and gene expression. The compound has been observed to inhibit the growth of bacterial cells by targeting the ribosomal subunits, thereby preventing protein synthesis . This inhibition can lead to changes in cellular metabolism and ultimately cell death, making it a potent antibacterial agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with ribosomal subunits. The compound binds to the peptidyl transferase center of the ribosome, inhibiting the formation of peptide bonds during protein synthesis . This inhibition disrupts the translation process, leading to a halt in protein production and bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that the compound maintains its antibacterial activity over extended periods, although some reduction in efficacy may be observed due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can lead to the formation of active metabolites that contribute to the compound’s antibacterial activity . Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and alter metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is known to accumulate in bacterial cells, where it exerts its antibacterial effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound is localized primarily in the cytoplasm of bacterial cells, where it targets ribosomal subunits . The compound’s activity is influenced by its subcellular localization, as it needs to reach the ribosomes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Properties

IUPAC Name

N-(2-phenylethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-16-13-17(2)21(18(3)14-16)32(29,30)26-11-12-31-20(26)15-25-23(28)22(27)24-10-9-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSODZZMYZUMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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